Asperphenamate
Overview
Description
Asperphenamate is a linear amino acid ester, comprised of N-benzoylphenylalanine and N-benzoylphenylalaninol . It was first discovered from Aspergillus flavipes in 1977 . This compound has gained significant interest due to its antitumor activity and has been found to be produced by a wide range of Aspergillus and Penicillium species .
Mechanism of Action
- Asperphenamate is synthesized by a two-module nonribosomal peptide synthetase (NRPS) system in fungi . The primary targets of this compound are not explicitly mentioned, but it likely interacts with specific cellular components or enzymes.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Asperphenamate plays a crucial role in biochemical reactions, particularly in the context of its antitumor activity. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound involves two nonribosomal peptide synthetases (NRPSs), ApmA and ApmB, which catalyze the formation of the amino acid ester bond . ApmA, with a reductase domain, generates dipeptidyl alcohol, while ApmB catalyzes the inter-molecular ester bond formation and accepts the linear dipeptidyl precursor into the NRPS chain .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to induce autophagy and exhibit cytotoxic activity against several cancer cell lines, including T47D, MDA-MB-231, and HL-60 . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific proteins and enzymes, leading to enzyme inhibition or activation. The compound’s antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . This compound’s structure, containing N-benzoylphenylalanine and N-benzoylphenylalaninol, allows it to interact with cellular targets and exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions and retains its bioactivity over extended periods . Long-term exposure to this compound has been observed to result in sustained antitumor effects and modulation of cellular pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent antitumor activity, with higher doses leading to increased cytotoxicity . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in specific metabolic pathways, including the biosynthesis of secondary metabolites. The compound interacts with enzymes and cofactors involved in amino acid metabolism and nonribosomal peptide synthesis . This compound’s biosynthesis directly intercepts primary metabolism, as it involves intermediates of tryptophan catabolism in nicotinamide adenine dinucleotide (NAD) biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution is influenced by its chemical structure and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular targets . This compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Asperphenamate is synthesized through an inter-molecular esterification step catalyzed by nonribosomal peptide synthetase . The process involves two nonribosomal peptide synthetases, ApmA and ApmB, which are sufficient for the synthesis of this compound . ApmA, with a reductase domain, rarely generates dipeptidyl alcohol, while ApmB catalyzes inter-molecular ester bond formation and accepts the linear dipeptidyl precursor into the nonribosomal peptide synthetase chain .
Industrial Production Methods: Industrial production of this compound involves the heterologous expression of the apmA and apmB genes in Aspergillus nidulans . This method allows for the efficient production of this compound by manipulating the availability of amino acid substrates .
Chemical Reactions Analysis
Types of Reactions: Asperphenamate undergoes various chemical reactions, including esterification and substitution reactions . The formation of this compound involves the esterification of N-benzoylphenylalanine with N-benzoylphenylalaninol .
Common Reagents and Conditions: The synthesis of this compound typically requires the use of nonribosomal peptide synthetase enzymes, along with specific amino acid substrates . The reaction conditions involve the presence of a reductase domain in ApmA and the catalytic activity of ApmB .
Major Products: The major product formed from the synthesis of this compound is the linear amino acid ester itself, which exhibits significant antitumor activity .
Scientific Research Applications
Asperphenamate has a wide range of scientific research applications due to its bioactive properties. It has been extensively studied for its antitumor activity and potential as a neuroinflammatory inhibitor . Additionally, this compound analogs have been designed and synthesized for various research purposes, including the study of nonribosomal peptide synthetase flexibility and the development of novel peptide natural products .
Comparison with Similar Compounds
Asperphenamate is unique due to its linear amino acid ester structure and its production by nonribosomal peptide synthetases . Similar compounds include other amino acid esters such as taxol, daptomycin, and teixobactin, which also exhibit significant bioactivity . this compound stands out due to its specific antitumor properties and its synthesis through a novel two-module nonribosomal peptide synthetase system .
Properties
IUPAC Name |
(2-benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULDJMCSSACEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979841 | |
Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63631-36-7 | |
Record name | Asperphenamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.